For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8)
This technical guide provides a comprehensive overview of 2-Amino-3,5-dichloropyridine, a pivotal chemical intermediate. The information presented herein is intended to support research and development activities by offering detailed data on its physicochemical properties, synthesis protocols, applications, and safety information.
Physicochemical Properties
2-Amino-3,5-dichloropyridine is a solid organic compound characterized by a pyridine (B92270) ring substituted with an amino group and two chlorine atoms.[1] Its properties make it a versatile building block in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 4214-74-8 | [2] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 163.00 g/mol | [1][2] |
| Appearance | Light beige to grey crystalline powder or flakes; Off-white to pink to beige powder or crystals | [4][5] |
| Melting Point | 79-83 °C (lit.), 81-83 °C (lit.) | [3][4][5][6] |
| Solubility | Insoluble in water | [1][5] |
| Density (estimate) | 1.5462 g/cm³ | [6] |
| EINECS Number | 224-143-5 | [1][3] |
| BRN | 119376 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-3,5-dichloropyridine.
| Spectroscopy Type | Details | Reference(s) |
| ¹H NMR | In CDCl₃, characteristic shifts are observed at approximately 7.94 ppm and 7.50 ppm. The amino group protons show a signal around 4.9 ppm. The coupling constant J(A,B) is approximately 2.2 Hz. | [7] |
| ¹³C NMR | Spectra have been recorded in CDCl₃/DMSO-D₆ using TMS as a standard. | [8] |
| Other Spectra | IR, Mass Spectrometry, and Raman spectra are also available for this compound.[7] | [7] |
Synthesis and Experimental Protocols
The primary method for synthesizing 2-Amino-3,5-dichloropyridine involves the chlorination of 2-amino-5-chloropyridine (B124133).[2][9]
Protocol: Synthesis from 2-Amino-5-chloropyridine
This procedure details a common laboratory-scale synthesis.[2][4][10]
Materials:
-
2-Amino-5-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
10L three-necked round-bottomed flask (or appropriately scaled reactor)
-
Thermometer
-
Condenser with reflux setup
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In the reactor, prepare a solvent mixture of DMF and methanol with a volume ratio of 2.5:1 (e.g., 5500 mL).[2][4]
-
Addition of Reactants: Sequentially add 2-amino-5-chloropyridine (e.g., 2560.8 g) and N-chlorosuccinimide (e.g., 6118.4 g) to the solvent mixture while stirring.[2][4]
-
Reaction Conditions: Heat the mixture and maintain the temperature at 45 °C for approximately 2.5 hours, with continuous stirring.[2][4]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[2][4]
-
Work-up and Purification:
-
Drying and Yield: The final product should be dried. This process typically yields around 70.5% with a purity of approximately 98.2% as determined by GC analysis.[2][4]
Caption: Workflow for the synthesis of 2-Amino-3,5-dichloropyridine.
Alternative Synthesis Route
The Sandmeyer reaction presents an alternative pathway for synthesizing related dichloropyridines, which can start from an amino-dichloropyridine precursor like 2-amino-3,5-dichloropyridine.[10] This two-step process involves:
-
Diazotization: The amino group is converted to a diazonium salt using nitrous acid at low temperatures (0-5°C).[10]
-
Sandmeyer Reaction: The diazonium salt is then decomposed, catalyzed by copper(I) chloride, to replace the diazonium group.[10]
Applications in Research and Development
2-Amino-3,5-dichloropyridine is a valuable intermediate in several high-value chemical industries.[11]
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing novel therapeutic agents.[1][11] The presence of reactive sites allows for its incorporation into complex molecules designed to target specific biological pathways, with potential applications in treating cancer, inflammatory diseases, and bacterial infections.[11][12][13] It has been shown to inhibit cancer cells by impeding DNA and protein synthesis.
-
Agrochemicals: This compound is an essential intermediate in the manufacturing of various agrochemicals, including herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields.[4][11][14]
-
Material Science: It is used in the synthesis of dyes, pigments, and specialty polymers and resins, leading to materials with enhanced chemical resistance and durability.[11]
-
Organic Synthesis: Its unique structure makes it a versatile reagent for creating a wide range of functionalized pyridine derivatives.[1]
Caption: Key application areas for 2-Amino-3,5-dichloropyridine.
Safety and Handling
Proper handling of 2-Amino-3,5-dichloropyridine is essential to ensure laboratory safety.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][15]
-
Irritation: Causes skin irritation and serious eye irritation.[1][15]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16][17]
-
Ventilation: Use only outdoors or in a well-ventilated area.[16][17] Facilities should be equipped with an eyewash station and a safety shower.[17]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] Wash hands and skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[17] Store locked up.[16]
First Aid:
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[16][17]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[16][17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the latest SDS for complete safety and handling information.
References
- 1. CAS # 4214-74-8, 2-Amino-3,5-dichloropyridine, 3,5-Dichloro-2-pyridinamine - chemBlink [ww.chemblink.com]
- 2. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 4214-74-8 2-Amino-3,5-dichloropyridine AKSci I180 [aksci.com]
- 4. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chembk.com [chembk.com]
- 7. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sincerechemical.com [sincerechemical.com]
- 15. 2-Amino-3,5-dichloropyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. 2-AMINO-3,5-DICHLOROPYRAZINE - Safety Data Sheet [chemicalbook.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
